

Application Notes and Protocols for Western Blot Analysis of Caspase-1

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Compound of Interest

Compound Name: WAY-608106

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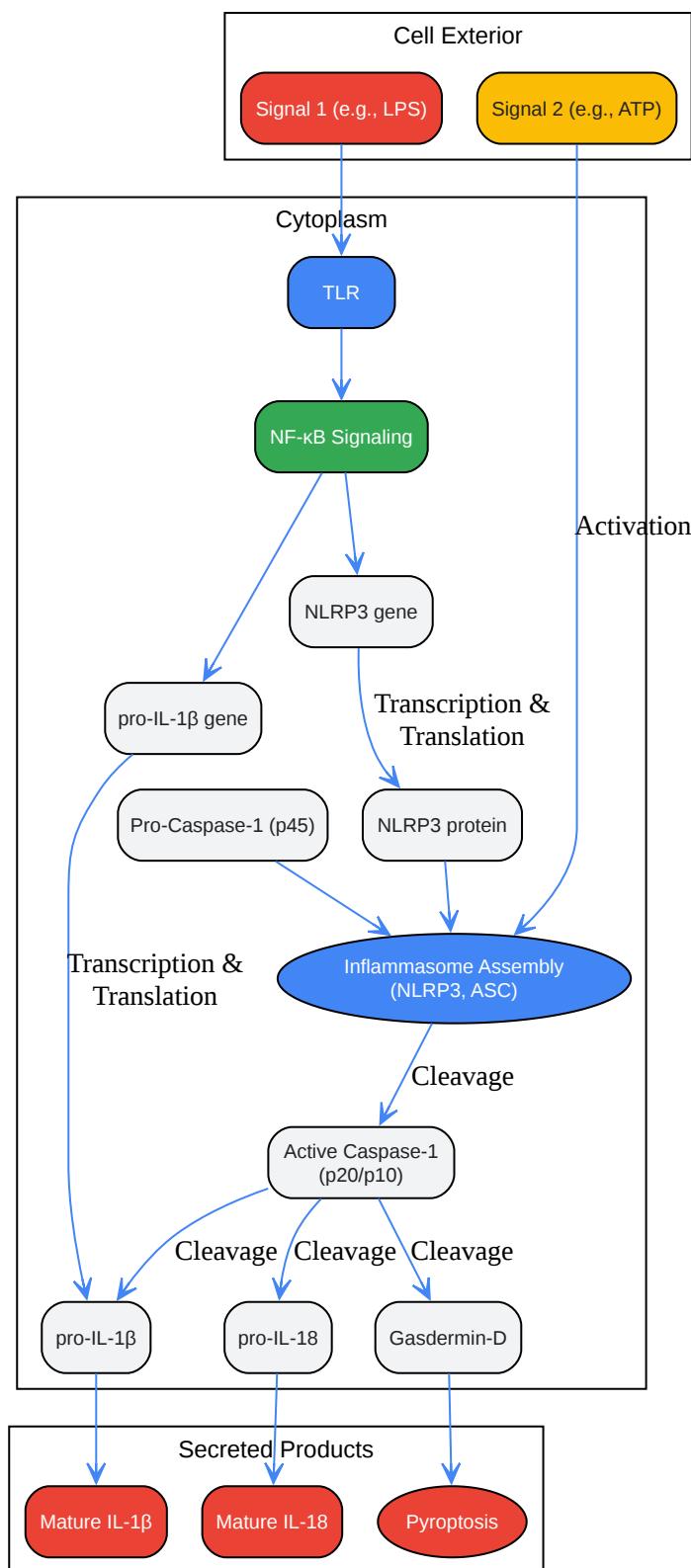
Introduction

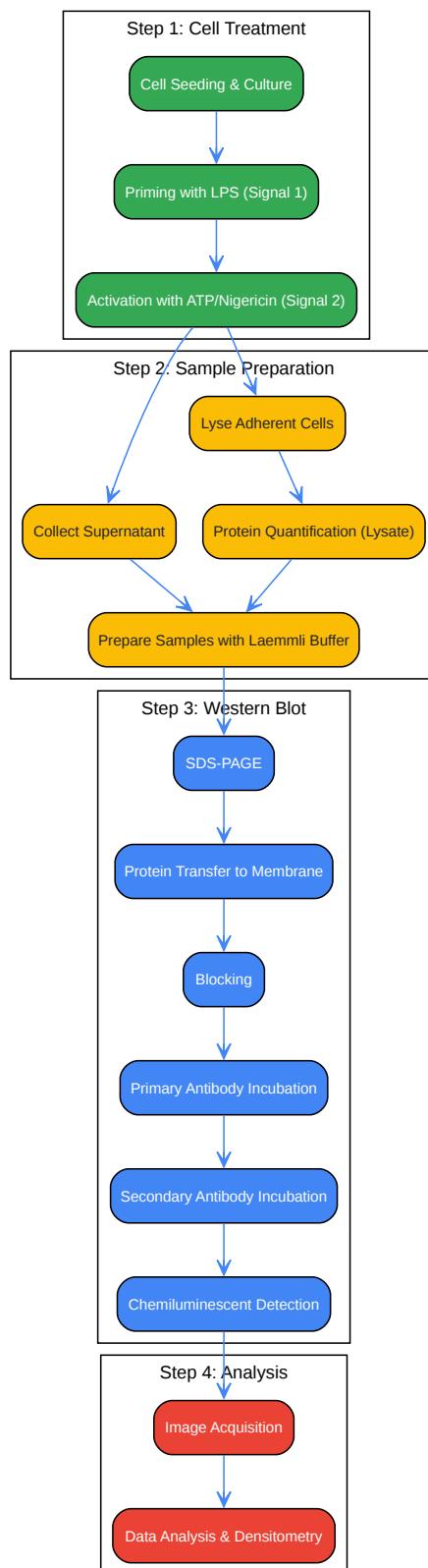
Caspase-1 is a pivotal enzyme in the innate immune response, functioning as the primary activator of the pro-inflammatory cytokines interleukin-1 β (IL-1 β) and interleukin-18 (IL-18).^[1] ^[2]^[3] Synthesized as an inactive zymogen, pro-caspase-1 (approximately 45-48 kDa), it undergoes activation through autoproteolytic cleavage upon recruitment into a multi-protein complex known as the inflammasome.^[3] This activation is a hallmark of cellular responses to a wide array of pathogenic and endogenous danger signals. The assembly of the inflammasome facilitates the dimerization and subsequent cleavage of pro-caspase-1 into its active subunits, p20 (20 kDa) and p10 (10 kDa), which then form the active heterotetramer.^[3] The active caspase-1 then proceeds to cleave pro-IL-1 β and pro-IL-18 into their mature, secretable forms, propagating the inflammatory cascade.^[2] Additionally, active caspase-1 can induce a form of pro-inflammatory programmed cell death termed pyroptosis through the cleavage of Gasdermin D.^[3]

Western blotting is a fundamental and widely used technique to assess the activation status of caspase-1.^[1] By separating proteins by size, this method allows for the distinct visualization of both the full-length pro-caspase-1 and its cleaved, active p20 and/or p10 fragments.^[1] An increase in the cleaved forms relative to the pro-form is a direct indicator of inflammasome activation. This application note provides a detailed protocol for the detection of caspase-1 activation in cell lysates and supernatants using Western blot analysis.

Signaling Pathway of Caspase-1 Activation

The canonical activation of caspase-1 is a multi-step process initiated by cellular stress or pathogen recognition, leading to the assembly of the inflammasome complex. This process is often primed by a first signal, such as lipopolysaccharide (LPS) binding to a Toll-like receptor (TLR), which upregulates the expression of NLRP3 and pro-IL-1 β via the NF- κ B signaling pathway. A second signal, such as ATP or nigericin, then triggers the oligomerization of an NLR protein (e.g., NLRP3), the adaptor protein ASC, and pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1.



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